![molecular formula C15H21BrN4O B3836389 N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B3836389.png)
N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide
Overview
Description
N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide, also known as BBAP, is a chemical compound that has been studied for its potential use in various scientific research applications. BBAP is a hydrazide derivative that has been synthesized through a multi-step process involving the reaction of 3-bromobenzaldehyde and 4-ethylpiperazine. In
Mechanism of Action
The mechanism of action of N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide is not fully understood, but studies have shown that it can inhibit the activity of various enzymes, including acetylcholinesterase and topoisomerase II. N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully understand the mechanism of action of N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide can inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of acetylcholinesterase. N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide in lab experiments is its potential use as an anticancer agent. N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide has been shown to inhibit the growth of various cancer cells, making it a promising candidate for further research in this area. However, one of the limitations of using N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide. One area of research involves the development of new derivatives of N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide that may have improved anticancer activity. Another area of research involves the development of new formulations of N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide that may improve its solubility in water, making it easier to use in lab experiments. Finally, further research is needed to fully understand the mechanism of action of N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide and its potential use in the treatment of various diseases.
Scientific Research Applications
N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide has been studied for its potential use in various scientific research applications. One of the most promising areas of research involves its potential use as an anticancer agent. Studies have shown that N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. N'-(3-bromobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN4O/c1-2-19-6-8-20(9-7-19)12-15(21)18-17-11-13-4-3-5-14(16)10-13/h3-5,10-11H,2,6-9,12H2,1H3,(H,18,21)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZCIZBNBMQUNT-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC(=O)N/N=C/C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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